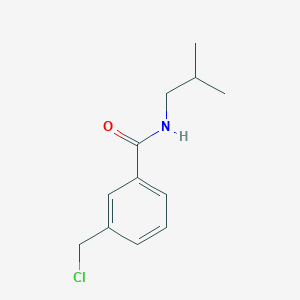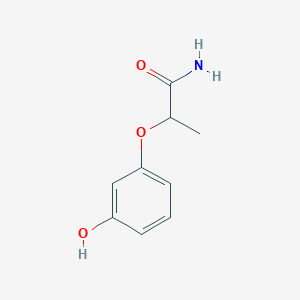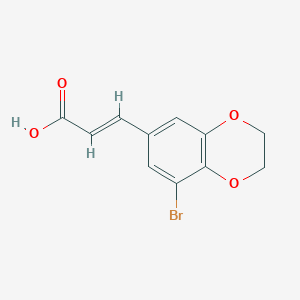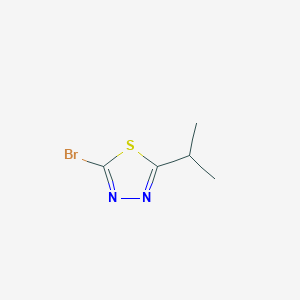
2-Bromo-5-isopropyl-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Bromo-5-isopropyl-1,3,4-thiadiazole is a chemical compound with the molecular formula C5H7BrN2S . It has a molecular weight of 207.09 . The IUPAC name for this compound is this compound .
Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or semi-solid or solid or lump . It should be stored in a sealed container in a dry place, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Agents antimicrobiens
Les 1,3,4-thiadiazoles ont été rapportés comme possédant des propriétés antimicrobiennes. Certains médicaments contenant un squelette thiadiazole, tels que le sulfaméthoxazole et l'acétazolamide, présentent diverses actions biologiques, notamment des effets antimicrobiens .
Activité anticancéreuse
Les dérivés des 1,3,4-thiadiazoles ont été évalués pour leur activité anticancéreuse contre diverses lignées cellulaires cancéreuses humaines. La nature des substituants sur le cycle thiadiazole est importante pour leur activité cytotoxique .
Applications antifongiques
Certains dérivés de 1,3,4-thiadiazole ont montré une activité antifongique contre des isolats cliniques de Candida albicans. La présence de certains substituants sur le cycle thiadiazole améliore l'efficacité antifongique .
Inhibition de l'anhydrase carbonique
Les thiadiazoles peuvent agir comme des inhibiteurs de l'anhydrase carbonique, qui ont des applications dans le traitement du glaucome et d'autres affections où l'inhibition de l'anhydrase carbonique est bénéfique .
Propriétés anticonvulsivantes
Certains composés 1,3,4-thiadiazole présentent des activités anticonvulsivantes et pourraient être des candidats potentiels pour le traitement de l'épilepsie et des troubles associés .
Effets anti-inflammatoires et analgésiques
Ces composés sont également prometteurs dans les applications anti-inflammatoires et analgésiques en raison de leur structure chimique et de leur activité biologique .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, to which 2-bromo-5-isopropyl-1,3,4-thiadiazole belongs, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
Based on the general behavior of 1,3,4-thiadiazole derivatives, it can be inferred that this compound interacts with its targets, disrupting dna replication processes . This interaction results in the inhibition of cell replication, affecting both bacterial and cancer cells .
Biochemical Pathways
Molecules containing a thiadiazole ring, like this compound, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It is known that the compound is a solid , and its storage temperature is under -20°C . These properties may impact its bioavailability.
Result of Action
Given its potential to disrupt dna replication processes, it can be inferred that the compound may lead to the inhibition of cell replication, affecting both bacterial and cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry environment and in a freezer under -20°C to maintain its stability . The compound’s efficacy and action may also be influenced by the specific biological environment in which it is introduced.
Analyse Biochimique
Biochemical Properties
2-Bromo-5-isopropyl-1,3,4-thiadiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to bind to certain proteins, influencing their structural conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, this compound can modulate the expression of genes associated with cell cycle regulation, thereby affecting cellular metabolism and growth . Furthermore, studies have shown that this compound can induce oxidative stress in cells, leading to alterations in cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as DNA and proteins . This binding can result in the inhibition or activation of enzymatic activities, depending on the nature of the interaction. For example, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has been shown to undergo degradation, leading to a decrease in its efficacy . The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term studies have indicated that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been found to exhibit minimal toxicity and can effectively modulate biochemical pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with xenobiotic metabolism . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body . The metabolic pathways of this compound are complex and involve multiple steps, each contributing to the overall biochemical effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . The targeting of this compound to these organelles is mediated by targeting signals and post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
2-bromo-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBQFBOZPYFOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677531 | |
| Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-62-6 | |
| Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)

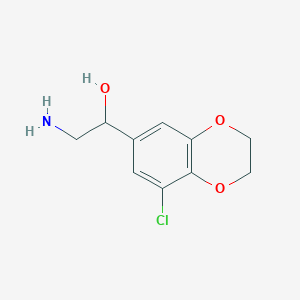
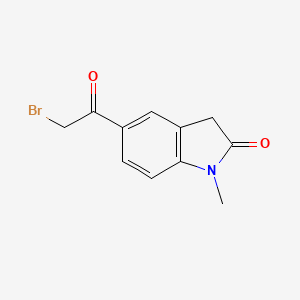
![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1373491.png)
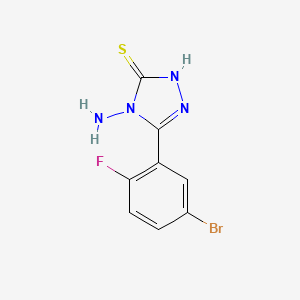
amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)

